molecular formula C12H11ClN2O2 B1626569 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one CAS No. 77541-65-2

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one

Cat. No. B1626569
Key on ui cas rn: 77541-65-2
M. Wt: 250.68 g/mol
InChI Key: GBVKANQQLBNAJH-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

To a stirring solution of 2-benzyl-4,5-dichloropyridazin-3(2H)-one (22.9 g, 89.8 mmol) in 1,4-dioxane (300 mL) at RT under argon was added NaOMe (22.4 mL, 25% solution in MeOH, 97.9 mmol) over 10 min by syringe. After 2 h, TLC indicated the reaction was completed. The reaction mixture was concentrated under reduced pressure. A saturated solution of NaCl (200 mL) was added and the resulting solution was extracted with CH2Cl2 (2×100 mL). The combined organic layers were dried (Na2SO4), concentrated under vacuum and purified by silica gel column chromatography eluting with CH2Cl2 to give the title compound, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one (20.3 g, 90%) as a colorless oil. TLC (CH2Cl2, Rf=0.4); MS [M+H]+ 251; HPLC retention time=2.74 min.
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[C:12](Cl)=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][O-:18].[Na+]>O1CCOCC1>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([O:18][CH3:17])=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Name
NaOMe
Quantity
22.4 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated solution of NaCl (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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